molecular formula C59H86O26 B1668907 Chromomycin A2 CAS No. 6992-70-7

Chromomycin A2

Cat. No.: B1668907
CAS No.: 6992-70-7
M. Wt: 1211.3 g/mol
InChI Key: WPLCTUHONLQGIX-TWTCTLMISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromomycin A2 is a member of the aureolic acid family of bacterial natural products, primarily isolated from Streptomyces species. It exhibits broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties . Structurally, it consists of a polyketide aglycone core linked to four deoxy sugar moieties, with a molecular formula of C₅₉H₈₆O₂₆ and a molecular weight of 1,211.3 g/mol . This compound binds to the minor groove of DNA in a Mg²⁺-dependent manner, inhibiting RNA synthesis and exerting cytotoxic effects . Notably, it has demonstrated potent activity against Clostridioides difficile (MIC: 0.03 µg/mL) and efficacy in murine infection models comparable to vancomycin .

Properties

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLCTUHONLQGIX-TWTCTLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6992-70-7
Record name (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6992-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Fermentation Parameters

Fermentation duration and agitation are critical for maximizing this compound titers:

  • Duration : Streptomyces anulatus required 7 days of static incubation at 27°C to reach peak production, whereas Streptomyces tagetis achieved optimal yields after 4 days at 30°C.
  • Agitation : Shaking at 150–200 rpm improved oxygen transfer and biomass accumulation, though prolonged agitation beyond 7 days reduced viability in Streptomyces anulatus.
  • Scale : Bench-scale fermentations (1–14 L) consistently produced this compound, with yields scaling proportionally to culture volume.

Extraction Techniques: Solvent Selection and Adsorbent Resins

Post-fermentation, this compound is extracted from the broth using organic solvents paired with adsorbent resins to concentrate the compound.

Adsorbent Resin Applications

XAD-7-HP resin, a macroporous polymer, is widely used to adsorb this compound directly from fermentation broth. In Streptomyces anulatus cultures, 20 g/L of XAD-7-HP resin was added post-fermentation, incubated for 2 hours, and then extracted with acetone to recover 2.0 g of crude extract from 5 L of broth. This method minimizes solvent usage and improves extraction efficiency by targeting hydrophobic compounds.

Solvent-Based Extraction

Ethyl acetate (EtOAc) and acetone are the primary solvents for this compound extraction:

  • Ethyl acetate : Used for Streptomyces tagetis, EtOAc extracted 570 mg of crude material from 14 L of culture.
  • Acetone : Demonstrated higher recovery rates for Streptomyces anulatus, yielding 2.0 g of extract from 5 L.

Comparative studies suggest acetone may better preserve this compound stability during extraction, though EtOAc offers advantages in scalability.

Purification Strategies: Chromatographic Refinement

This compound purification involves sequential chromatography steps to isolate the compound from complex crude extracts.

Medium-Pressure Liquid Chromatography (MPLC)

Initial fractionation employs MPLC with gradients of methanol in water. For Streptomyces anulatus, a linear gradient from 5% to 100% methanol over 15 minutes separated the crude extract into 20 fractions, with this compound eluting in the early fractions. This step reduces matrix complexity prior to high-resolution purification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the cornerstone of this compound purification:

  • Column selection : C18 columns (4.6 × 100 mm to 9.4 × 250 mm) with 3.5–5 µm particle sizes are standard.
  • Mobile phase : Methanol-water or acetonitrile-water gradients achieve optimal resolution. For example, a 25% to 85% methanol gradient over 30 minutes purified this compound to >95% purity.
  • Detection : UV absorption at 254 nm or 280 nm is routinely used, with this compound exhibiting strong absorbance due to its conjugated chromophore.

Yield and Purity Outcomes

Purification yields vary by strain and scale:

Strain Crude Extract (mg) Purified this compound (mg) Purity (%) Source
Streptomyces anulatus 300 1.2–2.6 >95
Streptomyces tagetis 570 1.0 >90
Marine Streptomyces sp. 570 1.0 >90

Structural Confirmation: Spectroscopic and Spectrometric Analysis

Post-purification, this compound is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

  • NMR : $$^1$$H and $$^13$$C NMR spectra confirm the planar structure, with key resonances at δ 1.25 (CH$$_3$$-18), δ 4.90 (H-1'), and δ 5.30 (H-7) matching literature data. Two-dimensional NMR techniques (HSQC, HMBC) verify glycosidic linkages and aglycone stereochemistry.
  • HRMS : Molecular ion peaks at m/z 1211.5476 ([M+H]$$^+$$) align with the theoretical mass of C$${59}$$H$${86}$$O$$_{26}$$ .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Chromomycin A2 undergoes controlled oxidation and reduction to yield derivatives with modified biological activity:

Reaction TypeReagents/ConditionsProductsKey Findings
OxidationHydrogen peroxide (H₂O₂), mild acidic conditionsOxidized derivatives with hydroxyl/epoxide groupsAlters DNA-binding affinity by modifying the aglycone core .
ReductionSodium borohydride (NaBH₄)Partially reduced sugar moietiesReduces cytotoxicity while retaining minor groove DNA-binding capacity.

Structural Impact :

  • Oxidation targets the polyketide backbone, generating electrophilic intermediates that enhance crosslinking with DNA .

  • Reduction of the disaccharide chains (chromose B and D) diminishes intercalation potential but preserves Mg²⁺-dependent DNA interactions .

Hydrolysis and Derivatization

Controlled hydrolysis reveals critical functional groups and enables synthetic modifications:

Hydrolysis Pathways:

  • Acid-Catalyzed Hydrolysis :

    • Cleaves acetyl groups at positions C-4'' and C-6''' of the disaccharide units, yielding deacetylated products .

    • Retains the aureolic acid core but reduces membrane permeability .

  • Enzymatic Hydrolysis :

    • Glycosidases selectively remove sugar moieties, confirming the β-glycosidic linkage configuration .

Synthetic Derivatization:

ReactionReagentsProductFunctional Relevance
AcetylationAcetic anhydridePeracetylated this compoundEnhances stability for spectroscopic analysis (NMR, MS) .
TosylationTosyl chlorideTosylated intermediatesFacilitates selective substitution of hydroxyl groups .

DNA Interaction and Metal Complexation

This compound’s biological activity hinges on Mg²⁺-mediated DNA binding:

DNA Minor Groove Binding:

  • Mechanism :

    • Forms a 2:1 drug-Mg²⁺ complex, enabling sequence-specific binding to GC-rich regions .

    • Stabilized by hydrogen bonding between the oligosaccharide chains and DNA phosphate backbone .

Key Data :

ParameterValueMethodSource
Binding Constant (Kd)10⁻⁷ MFluorescence quenching
Preferred Sequence5'-GGC-3'Footprinting assays

Impact on Transcription:

  • Inhibits RNA polymerase II by sterically blocking transcription factor access .

  • Suppresses Wnt/β-catenin signaling via GSK3β dephosphorylation, linked to reduced PDX1 and UCN3 gene expression .

Degradation and Stability

This compound is sensitive to environmental factors:

ConditionEffectOutcome
UV LightPhotooxidation of chromophoreLoss of absorbance at 265 nm.
Alkaline pH (≥9)Hydrolysis of glycosidic bondsFragmentation into aglycone and monosaccharides .
High Temperature (≥60°C)Denaturation of Mg²⁺ complexIrreversible loss of DNA-binding activity.

Comparative Reactivity with Analogues

CompoundModificationReactivity Difference
Chromomycin A3C-4''' acetyl → isobutyrylEnhanced resistance to esterase hydrolysis .
MithramycinReduced glycosylationLower DNA-binding specificity .

Scientific Research Applications

Anticancer Properties

Chromomycin A2 exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment.

1.1 Mechanism of Action

  • DNA Interaction : this compound binds to DNA, particularly in the minor groove, affecting replication and transcription processes. This interaction is crucial for its cytotoxic activity .
  • Cell Cycle Alteration : Studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in metastatic melanoma cells (MALME-3M), leading to reduced proliferation rates and increased autophagy markers like LC3-A and LC3-B .

1.2 Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (nM)Notes
MALME-3M (Melanoma)30High sensitivity; induces autophagy
HCT-116 (Colorectal)5Comparable to other potent chemotherapeutics
PC-3M (Prostate)2.2Selective towards cancer cells
MRC-5 (Normal Lung)>400Less sensitive compared to tumor cells

Metabolic Regulation

Recent studies have highlighted the role of this compound in modulating insulin secretion from pancreatic beta cells.

2.1 Mechanisms of Insulin Secretion Inhibition
this compound has been shown to inhibit glucose-stimulated insulin secretion through several mechanisms:

  • Disruption of Wnt Signaling : This pathway is crucial for maintaining beta cell function, and its disruption can lead to impaired insulin secretion .
  • Interference with Gene Expression : this compound affects the expression of critical genes involved in insulin production, including PDX1 and UCN3 .
  • Calcium Influx Suppression : The compound partially suppresses calcium influx necessary for insulin release, contributing to its inhibitory effects on insulin secretion .

2.2 Case Study Data
The following table outlines the effects of this compound on insulin secretion:

Treatment ConditionEffect on Insulin Secretion
Chronic TreatmentSignificant inhibition
Post-WashoutEffects persist
ATP GenerationNo significant inhibition
Calcium InfluxImpaired during depolarization

Autophagy Induction

This compound has been identified as an inducer of autophagy in cancer cells, a process that can promote cell survival under stress conditions.

3.1 Autophagy Markers
In studies involving melanoma cells, this compound treatment resulted in:

  • Increased expression of autophagic proteins.
  • Formation of autophagosomes observed through microscopy techniques .

Mechanism of Action

Chromomycin A2 exerts its effects by binding to the minor groove of DNA, thereby inhibiting the binding of transcription factors and other DNA-binding proteins. This interaction disrupts the transcriptional machinery and leads to the inhibition of gene expression. This compound also interferes with the Wnt signaling pathway and suppresses the activation of β-catenin, a key regulator of cell proliferation and survival .

Comparison with Similar Compounds

Chromomycin A3

Chromomycin A3, a structural analog of A2, shares the same aglycone core but differs in sugar moiety substitutions. Specifically, Chromomycin A2 possesses an additional acetyl group on the D-oliose sugar, enhancing its DNA-binding affinity and cytotoxicity compared to A3 .

  • Bioactivity: A2 exhibits 10-fold higher cytotoxicity than A3 against HCC44 non-small cell lung cancer cells (IC₅₀: 260 pM vs. 0.78 µM) . Both compounds inhibit C. difficile toxin production, but A2 shows superior in vivo efficacy in protecting infected mice .
  • Mechanism: Both form Mg²⁺-DNA complexes, but A2’s acetyl group stabilizes interactions with the DNA minor groove, leading to stronger transcriptional inhibition .

Table 1: Structural and Functional Differences Between this compound and A3

Feature This compound Chromomycin A3
Molecular Formula C₅₉H₈₆O₂₆ C₅₇H₈₂O₂₅
Key Substituent 4-O-acetyl on D-oliose 4-O-methyl on D-oliose
IC₅₀ (HCC44 cells) 260 pM 0.78 µM
C. difficile MIC 0.03 µg/mL 0.25 µg/mL

Mithramycin

Mithramycin, another aureolic acid antibiotic, shares this compound’s DNA minor groove-binding mechanism but differs in sugar composition and toxicity profile.

  • Structural Differences : Mithramycin lacks the acetylated sugar moieties present in this compound, resulting in reduced DNA-binding stability .
  • Bioactivity :
    • Both compounds inhibit C. difficile (A2 MIC: 0.03 µg/mL; mithramycin MIC: 0.06 µg/mL) and block bacterial toxin production .
    • Mithramycin exhibits higher toxicity in mammalian cells, limiting its therapeutic use compared to A2 .

Comparison with Other Chromomycin Derivatives

Chromomycin Ap and A9

  • Chromomycin Ap : Lacks acetyl groups on the sugar moieties, resulting in reduced cytotoxicity (IC₅₀ > 33.3 µM in NSCLC cells) compared to A2 .
  • Chromomycin A9 : Features a 4-O-propionyl group instead of A3’s 4-O-acetyl, which decreases DNA-binding efficiency and anticancer activity (IC₅₀: 0.78 µM vs. 260 pM for A2) .

Table 2: Cytotoxicity of Chromomycin Derivatives

Compound Cell Line IC₅₀ Reference
This compound HCC44 (NSCLC) 260 pM
Chromomycin A3 HCC44 (NSCLC) 0.78 µM
Chromomycin A9 HCC44 (NSCLC) 0.78 µM
Chromomycin Ap HCC44 (NSCLC) >33.3 µM

Functional Comparison with Non-Chromomycin Compounds

Fidaxomicin

  • Mechanism : Fidaxomicin inhibits RNA polymerase in C. difficile, while this compound targets DNA .
  • Efficacy : Both show similar time-kill kinetics against C. difficile, but fidaxomicin has a narrower antimicrobial spectrum .

Doxorubicin

  • Mechanism : Doxorubicin intercalates DNA and generates free radicals, unlike this compound’s groove-binding mechanism .
  • Toxicity : this compound is less cardiotoxic but shows comparable cytotoxicity in lung cancer cells (A2 IC₅₀: 260 pM; doxorubicin IC₅₀: 100 nM) .

Biological Activity

Chromomycin A2 is a member of the aureolic acid family, primarily known for its potent anticancer properties. This compound has garnered attention due to its unique structural features and biological activities, particularly its ability to induce autophagy and apoptosis in various cancer cell lines. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.

This compound (CMA2) differs from its counterpart Chromomycin A3 by an additional acetyl group, which enhances its interaction with DNA. This modification contributes to its pronounced cytotoxic effects against cancer cells. The mechanism of action involves binding to the GC-rich regions of DNA, inhibiting transcription and replication processes, which is critical for cancer cell proliferation .

Cytotoxicity and Anticancer Effects

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound exhibits significant activity against metastatic melanoma cells (MALME-3M) and HepG2 liver cancer cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (nM)Treatment Duration (h)
MALME-3M3048
HepG22548
HeLa4.53424
MCF-74.18724

Data compiled from various studies assessing the cytotoxicity of this compound across different cancer cell lines .

Induction of Autophagy

This compound has been shown to induce autophagy in melanoma cells. This process involves the formation of autophagosomes and increased expression of autophagy-related proteins such as LC3-A and LC3-B. In MALME-3M cells treated with CMA2, a significant increase in beclin-1 levels was observed, indicating enhanced autophagic activity .

Induction of Apoptosis

In addition to autophagy, this compound also induces apoptosis in HepG2 cells. The compound triggers internucleosomal fragmentation and alters the expression of various cyclins, leading to cell cycle arrest primarily in the G0/G1 phase. This effect is accompanied by decreased levels of cyclins A2 and B1, which are crucial for S and G2 phase progression .

Case Studies

  • Melanoma Cells : A study demonstrated that treatment with this compound at a concentration of 30 nM significantly reduced cell density without affecting viability. Flow cytometry analysis confirmed an increase in G0/G1 phase accumulation, suggesting a halt in cell cycle progression .
  • HepG2 Cells : Research indicated that CMA2 effectively induced apoptosis in HepG2 cells through mechanisms involving mitochondrial pathways and caspase activation. The study highlighted the potential for CMA2 as a therapeutic agent against liver cancer .

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the molecular structure of Chromomycin A2, and how do researchers validate their findings?

  • Methodological Answer : The molecular structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR provides data on hydrogen and carbon frameworks, while crystallography resolves 3D atomic arrangements. Validation involves cross-referencing spectral data with computational simulations (e.g., density functional theory) and comparing results to existing databases like the Cambridge Structural Database (CSD) . Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), adhering to ALCOA+ principles for data integrity .

Q. How do researchers isolate this compound from natural sources, and what purification challenges arise?

  • Methodological Answer : Isolation involves solvent extraction (e.g., ethyl acetate or methanol) from Streptomyces cultures, followed by column chromatography (silica gel or Sephadex) for fractionation. Challenges include minimizing degradation during extraction (controlled pH/temperature) and removing structurally similar metabolites. Researchers validate purity using thin-layer chromatography (TLC) and circular dichroism (CD) spectroscopy to confirm stereochemical consistency .

Q. What in vitro assays are commonly employed to study this compound’s antibacterial activity?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays in bacterial cultures (e.g., Staphylococcus aureus) are standard. Researchers use broth microdilution with serial drug dilutions and optical density measurements. To differentiate bacteriostatic vs. bactericidal effects, time-kill curves are generated. Confocal microscopy with fluorescent DNA probes (e.g., ethidium bromide displacement) can visualize DNA binding, a key mechanism of action .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?

  • Methodological Answer : Contradictions often stem from variability in cell lines, culture conditions (e.g., serum concentration), or assay endpoints (e.g., MTT vs. ATP luminescence). Researchers should:

  • Standardize cell lines (e.g., ATCC-certified HeLa cells).
  • Include positive controls (e.g., doxorubicin) and normalize results to cell viability baselines.
  • Perform meta-analyses of literature data using tools like PRISMA guidelines to identify confounding variables .

Q. What strategies optimize the use of this compound in combination therapies to mitigate drug resistance?

  • Methodological Answer : Synergy studies require factorial design experiments (e.g., Chou-Talalay method) to calculate combination indices (CI). Researchers pre-treat cells with sub-inhibitory this compound concentrations, then apply a second agent (e.g., β-lactam antibiotic). RNA sequencing can identify resistance pathways (e.g., efflux pump upregulation), guiding adjuvant selection .

Q. How should researchers design binding affinity studies for this compound-DNA interactions, and what analytical pitfalls must be avoided?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards. Key considerations:

  • Use dsDNA with defined GC-rich regions (this compound’s binding preference).
  • Control for nonspecific binding by including scrambled DNA sequences.
  • Analyze data with software like Scrubber2 to correct for baseline drift in SPR .

Q. What computational approaches are used to model this compound’s interaction with DNA, and how do they complement experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in DNA minor grooves, while molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over time. Researchers validate models by mutating key DNA residues (e.g., guanine methylation) and measuring binding affinity shifts via microscale thermophoresis (MST) .

Methodological Best Practices

  • Literature Review : Use Google Scholar with keywords like "this compound DNA binding" sorted by citation count to identify seminal studies .
  • Data Reproducibility : Document protocols using platforms like Protocols.io and include raw data (e.g., NMR spectra) in supplementary materials .
  • Ethical Compliance : For in vivo studies, follow institutional animal care guidelines (e.g., IACUC) and report sample sizes justified by power analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromomycin A2
Reactant of Route 2
Chromomycin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.